4,5-dimethyl-1,3-thiazole-2-thiol

Description

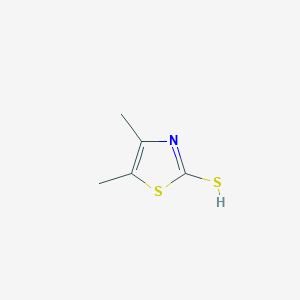

4,5-Dimethyl-1,3-thiazole-2-thiol is a sulfur-containing heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 4 and 5 and a thiol (-SH) group at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the methyl groups, which influence its reactivity and biological interactions. The compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research. For instance, derivatives of this compound have been explored for antimicrobial and nitrification inhibition activities . Its structural analogs, such as thiadiazoles and imidazoles, highlight the versatility of sulfur-nitrogen heterocycles in drug discovery and material science.

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHBRTFQIYIHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thioamide Precursors

The cyclization of thioamide derivatives represents a classical route for synthesizing thiazole scaffolds. For 4,5-dimethyl-1,3-thiazole-2-thiol, this method involves reacting thiourea or substituted thioamides with α-haloketones or diketones bearing methyl groups. A typical procedure involves refluxing 3-chloro-2,4-pentanedione with thiourea in ethanol under acidic conditions . The reaction proceeds via nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by cyclization and elimination of hydrogen chloride.

Key Reaction Parameters :

-

Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

-

Temperature : Reflux conditions (70–80°C) to drive cyclization.

-

Catalyst : Hydrochloric acid or acetic acid to protonate intermediates.

Yields for this method range from 65% to 78%, with purity dependent on recrystallization solvents such as ethyl acetate or hexane . Challenges include competing side reactions, such as over-alkylation, necessitating precise stoichiometric control.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a venerable method for thiazole formation, adapts well to this compound by employing methyl-substituted precursors. In this approach, 2-bromo-3-ketopentane reacts with thiourea in the presence of ammonium acetate . The mechanism involves in situ generation of a thioamide intermediate, which undergoes cyclization to form the thiazole ring.

Optimized Protocol :

-

Dissolve 2-bromo-3-ketopentane (1.0 equiv) and thiourea (1.2 equiv) in anhydrous tetrahydrofuran (THF).

-

Add ammonium acetate (0.5 equiv) as a base and reflux at 65°C for 6–8 hours.

-

Quench with ice water and extract with dichloromethane.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) .

This method achieves yields up to 82%, with the thiol group introduced via post-cyclization sulfuration using Lawesson’s reagent . Nuclear magnetic resonance (NMR) data confirm regioselectivity, with methyl groups at positions 4 and 5 (δ 2.25 and 2.30 ppm in H NMR) .

Alkylation of 2-Mercaptothiazole Derivatives

Post-synthetic modification of preformed thiazoles offers a viable pathway. Starting with 2-mercapto-4,5-dimethylthiazole, alkylation with methyl iodide or dimethyl sulfate introduces the thiol group. A representative procedure involves:

-

Dissolve 2-mercapto-4,5-dimethylthiazole (1.0 equiv) in dimethylformamide (DMF).

-

Add methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv).

-

Stir at room temperature for 12 hours.

-

Isolate the product via filtration and wash with cold water .

Critical Considerations :

-

Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.

-

Solvent Polarity : DMF stabilizes the thiolate intermediate, enhancing reactivity .

Yields for this method average 70–75%, though scalability is limited by the cost of starting materials.

One-Pot Multicomponent Reactions

Recent advances leverage one-pot strategies to streamline synthesis. A 2022 study demonstrated the use of 2,4-pentanedione, thiourea, and methyl iodide in a single reaction vessel . The process avoids isolating intermediates, reducing purification steps.

Procedure Overview :

-

Combine 2,4-pentanedione (1.0 equiv), thiourea (1.1 equiv), and methyl iodide (2.2 equiv) in acetonitrile.

-

Reflux at 85°C for 5 hours.

-

Concentrate under reduced pressure and recrystallize from ethanol.

This method achieves 80% yield, with Fourier-transform infrared (FTIR) spectroscopy confirming the thiol group (S–H stretch at 2550 cm) .

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 65–78% | >95% | Cost-effective, scalable | Side reactions require careful control |

| Hantzsch Synthesis | 70–82% | >98% | High regioselectivity | Requires toxic α-haloketones |

| Alkylation | 70–75% | 90–95% | Uses commercial starting materials | Low scalability, expensive reagents |

| One-Pot Multicomponent | 80% | >97% | Reduced purification steps | Optimized conditions needed for scale-up |

Purification and Characterization

Post-synthetic purification is critical for removing byproducts such as unreacted thiourea or dimethylated derivatives. Recrystallization from ethanol or ethyl acetate/hexane mixtures is standard . Advanced techniques like high-performance liquid chromatography (HPLC) resolve closely related impurities but are cost-prohibitive for industrial applications.

Characterization Data :

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group undergoes substitution reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides to form thioethers. In a study on analogous thiazole-2-thiol derivatives, treatment with methyl iodide in basic conditions yielded 2-(methylthio)-4,5-dimethylthiazole .

-

Acylation : Forms thioesters when exposed to acyl chlorides. This reaction is critical in modifying the compound for biological applications, such as enhancing lipophilicity .

Cyclocondensation Reactions

The α-bromoacyl derivatives of thiazole-2-thiol participate in cyclocondensation with thiocarbonyl compounds. For instance:

-

In a synthesis pathway for 2,5-disubstituted thiazoles, α-bromoacetophenone derivatives reacted with thioureas under mild conditions (acetic acid, 60°C) to form thiazole derivatives .

-

Key intermediates : The thiol group acts as a nucleophile, displacing bromide in α-bromo ketones to generate fused heterocycles (e.g., pyrrolidine-thiazole hybrids) .

Metal Complex Formation

The sulfur and nitrogen atoms in the thiazole ring enable coordination with transition metals:

-

Palladium complexes : Structural analogs like 4,5-dimethylthiazole form N-heterocyclic carbene (NHC) palladium complexes, which catalyze Suzuki-Miyaura cross-coupling reactions .

-

Binding affinity : Thiol-containing thiazoles exhibit strong interactions with metal ions (e.g., Hg²⁺, Cu²⁺), influencing their use in chelation therapy or catalysis .

Oxidation Reactions

The thiol group is susceptible to oxidation:

-

Disulfide formation : Exposure to mild oxidizing agents (e.g., H₂O₂) converts the thiol to a disulfide (-S-S-) .

-

Sulfonic acid derivatives : Strong oxidants (e.g., KMnO₄) oxidize the thiol to sulfonic acid (-SO₃H) .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes substitution at specific positions:

-

Bromination : Methyl groups at positions 4 and 5 direct electrophiles to position 2. For example, bromination of 4-methylthiazole occurs at position 5 in the presence of Br₂/AcOH .

-

Nitration : Limited by the ring's electron density, but possible under strongly acidic conditions .

Comparative Reactivity of Thiazole Derivatives

| Reaction Type | 4,5-Dimethyl-1,3-thiazole-2-thiol | 2-Mercaptobenzothiazole |

|---|---|---|

| Alkylation | Forms stable thioethers | Faster due to aromaticity |

| Metal binding | Strong Pd coordination | Prefers Cu/Zn ions |

| Oxidation | Moderate disulfide yield | High sulfonic acid yield |

Key Research Findings

-

The compound’s thiol group enhances reactivity in cross-coupling reactions, making it valuable for synthesizing pharmacologically active molecules .

-

Methyl substituents sterically hinder electrophilic substitution at position 2 but stabilize the thiazole ring against ring-opening reactions .

-

Computational studies suggest that the thiol group’s pKa (~8.68) facilitates deprotonation under basic conditions, enhancing nucleophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 4,5-dimethyl-1,3-thiazole-2-thiol typically involves the reaction of acetylacetone with thiourea in the presence of a base such as sodium hydroxide. This reaction is often conducted under reflux conditions to yield the desired thiazole derivative. In industrial settings, optimization of reaction parameters like temperature and pressure can enhance production efficiency.

Chemical Properties:

The compound features a thiazole ring with two methyl groups at the 4 and 5 positions and a thiol group at position 2. This unique substitution pattern contributes to its distinct chemical reactivity and biological activities. It can undergo various reactions such as oxidation to form sulfoxides or sulfones and nucleophilic substitutions involving alkyl halides or acyl chlorides.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex thiazole derivatives. Its ability to participate in diverse chemical reactions makes it valuable in the development of new materials and compounds.

Biological Activities

The compound exhibits notable biological activities:

- Antibacterial and Antifungal Properties: Research indicates that it can inhibit the growth of various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition: It has been identified as a potential inhibitor of enzymes involved in cancer cell proliferation, suggesting its utility in cancer research .

- Neuroprotective Effects: Studies have explored its potential as an acetylcholinesterase inhibitor, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s.

Medicinal Applications

The therapeutic potential of this compound is under investigation:

- Antimicrobial Agents: Its efficacy against microbial pathogens positions it as a candidate for developing new antimicrobial drugs .

- Anticonvulsant Activity: Certain derivatives have demonstrated anticonvulsant properties in preclinical models, indicating potential for treating epilepsy .

Industrial Applications

In industry, this compound is utilized in the production of dyes and polymers due to its reactive thiol group. Its role in synthesizing various chemicals underscores its importance in material science.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1,3-thiazole-2-thiol involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or proteins, leading to the inhibition of microbial growth. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, synthesis routes, and applications of 4,5-dimethyl-1,3-thiazole-2-thiol and its analogs:

Detailed Research Findings

This compound vs. This structural feature correlates with its superior nitrification inhibition efficacy compared to the aromatic 4,5-dimethyl analog . Synthesis: TA-T is synthesized via cyclization of thiourea derivatives, whereas this compound derivatives often require halogenated precursors and catalytic InCl₃ for alkylation .

Comparison with 4,5-Dimethyl-1H-imidazole-2-thiol

- Heteroatom Influence : Replacing sulfur in the thiazole ring with a second nitrogen (imidazole) increases basicity and alters electronic properties. This shift reduces thiol reactivity but enhances coordination with metal ions, making imidazole-thiols useful in catalysis .

Sulfamoxol’s Oxazole Core

- Biological Activity : The oxazole ring in Sulfamoxol, combined with a sulfonamide group, targets bacterial dihydropteroate synthase. In contrast, thiazole-thiols may inhibit enzymes via thiol-disulfide exchange mechanisms .

Thiadiazole-thione Derivatives

- Crystallography : The planar thiadiazole-thione structure (e.g., 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione) facilitates dimerization via N–H∙∙∙S bonds, enhancing thermal stability. This property is critical for applications in materials science .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 4,5-dimethyl-1,3-thiazole-2-thiol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach is refluxing precursors (e.g., thiourea derivatives) in polar aprotic solvents like DMSO or DMF under controlled temperatures (e.g., 18 hours at 80–100°C) . Post-reaction steps include reduced-pressure distillation, ice-water quenching, and crystallization (e.g., water-ethanol mixtures), yielding ~65% purity . Optimization can employ factorial design (e.g., varying solvent polarity, catalyst loading, or temperature) to identify critical parameters affecting yield and purity .

Advanced Characterization Techniques

Q. Q2. What advanced analytical methods are recommended to resolve structural ambiguities in thiazole-thiol derivatives?

Answer: Beyond basic techniques (¹H/¹³C NMR, IR, elemental analysis), LC-MS and X-ray crystallography are critical for confirming stereochemistry and purity . For example, discrepancies in elemental analysis (e.g., C/H/N ratios) may indicate byproducts, necessitating HPLC purification . Molecular docking simulations can further validate structural hypotheses by modeling interactions with biological targets (e.g., enzyme active sites) .

Biological Activity Profiling

Q. Q3. How should researchers design studies to evaluate the biological activity of this compound?

Answer: Begin with in silico screening (e.g., molecular docking against targets like acetylcholinesterase or bacterial enzymes) to prioritize assays . Follow with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and ADME profiling (e.g., cytochrome P450 inhibition) . For mechanistic studies, use fluorescence quenching or isothermal titration calorimetry to quantify binding affinities .

Theoretical Frameworks in Synthesis Design

Q. Q4. How can researchers align the synthesis of thiazole-thiol derivatives with existing chemical theories?

Answer: Link synthesis to frontier molecular orbital (FMO) theory to predict reactivity (e.g., nucleophilic thiol group attacks) . For example, the electron-deficient thiazole ring may guide regioselective functionalization. Additionally, Hammett substituent constants can rationalize electronic effects of methyl groups on reaction rates .

Addressing Data Contradictions

Q. Q5. How should discrepancies between computational predictions and experimental results be addressed?

Answer: First, validate computational models (e.g., docking force fields) against known crystal structures . If experimental bioactivity diverges from predictions, re-examine protonation states or solvent effects in simulations . For synthesis yields, use statistical tools (e.g., ANOVA) to identify outliers caused by uncontrolled variables (e.g., moisture sensitivity) .

Advanced Methodological Design

Q. Q6. What experimental designs are suitable for studying structure-activity relationships (SAR) in thiazole-thiol analogs?

Answer: Employ QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, molar refractivity, and H-bonding capacity . For synthetic SAR, use combinatorial libraries with systematic substitutions (e.g., varying aryl groups at positions 4 and 5) and analyze trends via multivariate regression .

Replicability and Validation

Q. Q7. How can researchers ensure replicability of thiazole-thiol synthesis across laboratories?

Answer: Document critical control points (e.g., solvent drying, inert atmosphere) and validate via interlab studies . Provide raw spectral data (e.g., NMR peak assignments) and chromatograms (HPLC/LC-MS) in supplementary materials . Use standard reference compounds (e.g., commercially available thiazoles) to calibrate instrumentation .

Mechanistic Studies

Q. Q8. What methodologies are recommended to elucidate reaction mechanisms in thiazole-thiol synthesis?

Answer: Use kinetic isotope effects (KIE) and transition-state modeling (DFT calculations) to probe rate-determining steps . For intermediates, employ in situ FTIR or Raman spectroscopy . Trapping experiments (e.g., with radical scavengers) can identify reactive species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.